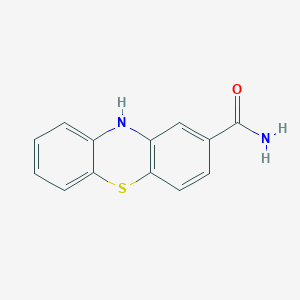

10H-phenothiazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

10H-phenothiazine-2-carboxamide is a useful research compound. Its molecular formula is C13H10N2OS and its molecular weight is 242.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuropharmacological Activity

10H-phenothiazine-2-carboxamide and its derivatives have been extensively studied for their neuropharmacological properties. These compounds exhibit significant activity against various neurodegenerative diseases, including Alzheimer's disease. Research indicates that phenothiazine derivatives can act as multi-target directed ligands (MTDLs), inhibiting cholinesterases (acetylcholinesterase and butyrylcholinesterase) and modulating the endocannabinoid system, which is implicated in neurodegenerative processes .

Key Findings:

- Cholinesterase Inhibition: Several phenothiazine derivatives have shown promising results in inhibiting cholinesterases, which are crucial for neurotransmitter regulation in the brain.

- Antioxidant Properties: The antioxidant capabilities of these compounds are beneficial in mitigating oxidative stress associated with neurodegeneration .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, it has demonstrated cytotoxic effects against liver cancer cells in vitro and has been tested in vivo using zebrafish models. The compound's ability to modulate cholinesterase activity in cancer cells suggests a dual role in both neuroprotection and cancer therapy .

Case Study Summary:

- Zebrafish Model: In vivo studies indicated that certain derivatives exhibited low toxicity while effectively inhibiting cholinesterase activity, highlighting their potential as therapeutic agents in oncology .

Alzheimer’s Disease Research

A recent study focused on the development of novel phenothiazine hybrids that include this compound as a core structure. These hybrids were evaluated for their ability to inhibit amyloid-beta aggregation and cholinesterase activity, which are critical factors in Alzheimer’s pathology. The results indicated that certain derivatives possessed low micromolar activity against these targets, suggesting their potential as therapeutic agents .

Cancer Therapeutics

In the context of liver cancer, a series of phenothiazine derivatives were synthesized and screened for cytotoxicity against various cell lines. The findings revealed that some compounds significantly inhibited cell proliferation while maintaining low toxicity levels in zebrafish models, indicating their potential for further development as anticancer drugs .

Propriétés

Formule moléculaire |

C13H10N2OS |

|---|---|

Poids moléculaire |

242.3 g/mol |

Nom IUPAC |

10H-phenothiazine-2-carboxamide |

InChI |

InChI=1S/C13H10N2OS/c14-13(16)8-5-6-12-10(7-8)15-9-3-1-2-4-11(9)17-12/h1-7,15H,(H2,14,16) |

Clé InChI |

KETFITVSYVFHLU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.